Mefenpyr

Übersicht

Beschreibung

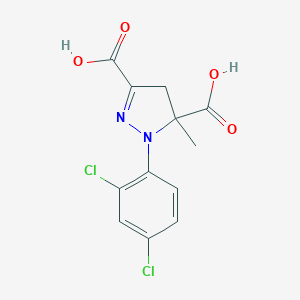

Mefenpyr-diethyl, commonly referred to as this compound, is a herbicide safener used primarily in agricultural settings. It is designed to protect crops from the phytotoxic effects of herbicides without compromising the herbicidal efficacy. This compound-diethyl is a diethyl ester of 1-(2,4-dichlorophenyl)-5-methyl-2-pyrazoline-3,5-dicarboxylic acid .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Mefenpyr-diethyl involves the esterification of 1-(2,4-dichlorophenyl)-5-methyl-2-pyrazoline-3,5-dicarboxylic acid with ethanol in the presence of a strong acid catalyst. The reaction is typically carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: Industrial production of this compound-diethyl follows a similar synthetic route but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to optimize yield and purity. The final product is purified using techniques such as distillation and recrystallization .

Analyse Chemischer Reaktionen

Types of Reactions: Mefenpyr-diethyl undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions:

Hydrolysis: In aqueous solutions, this compound-diethyl hydrolyzes to form mefenpyrethyl (monoester) and this compound (dicarboxylic acid).

Oxidation: this compound-diethyl can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester functional groups.

Major Products Formed:

Hydrolysis Products: Mefenpyrethyl and this compound.

Oxidation Products: Various oxidized derivatives depending on the oxidizing agent used.

Wissenschaftliche Forschungsanwendungen

Safener for Herbicides

Mefenpyr-diethyl is commonly used in conjunction with various herbicides to protect crops:

- Mesosulfuron-methyl : Used in wheat, this compound-diethyl reduces phytotoxicity and enhances herbicide efficacy by increasing ALS activity and metabolic processes .

- Haloxyfop-methyl : Applied in bahiagrass, this compound-diethyl minimizes the negative impact of this herbicide on plant growth and biomass .

Crop Protection Studies

Several studies have documented the protective effects of this compound-diethyl:

- Wheat and Soybean : Research indicates that this compound-diethyl not only protects against herbicide damage but also stimulates growth and yield in these crops .

- Bahiagrass : Experiments showed that applying this compound-diethyl significantly improved plant height and dry biomass when used with haloxyfop-methyl .

Data Tables

The following table summarizes key findings from various studies on the effectiveness of this compound-diethyl as a safener:

| Study | Herbicide Used | Crop Type | Key Findings |

|---|---|---|---|

| Hacker et al. (2000) | Fenoxaprop-P-ethyl | Wheat | Enhanced GST activity; reduced phytotoxicity |

| Bianchi et al. (2020) | Haloxyfop-methyl | Bahiagrass | Improved height and biomass; protective effect noted |

| Cummins et al. (2009) | Mesosulfuron-methyl | Wheat | Increased metabolic detoxification processes |

| Cataneo et al. (2013) | Iodosulfuron-methyl | Oats | Significant reduction in herbicide injury |

This compound's Role in Wheat Cultivation

A study conducted on wheat fields demonstrated that applying this compound-diethyl alongside mesosulfuron-methyl resulted in a marked increase in crop resilience against herbicide-induced stress. The research highlighted an increase in ALS enzyme activity, which correlated with improved crop health and yield.

Impact on Non-Target Species

In another investigation focusing on bahiagrass, it was found that this compound-diethyl effectively protected the grass from haloxyfop-methyl toxicity. The application led to a 36% increase in dry weight compared to untreated controls, indicating its potential utility in mixed cropping systems where non-target species are present .

Wirkmechanismus

Mefenpyr-diethyl acts by enhancing the metabolism of herbicides in crop plants, thereby reducing their phytotoxic effects. It affects the absorption and transportation of herbicides within the plant and competitively binds to herbicide target sites. Additionally, it influences the activity of target enzymes involved in herbicide detoxification .

Vergleich Mit ähnlichen Verbindungen

- Cloquintocet-mexyl

- Cyprosulfamide

- Isoxadifen-ethyl

- Fenchlorazole-ethyl

Comparison: Mefenpyr-diethyl is unique in its ability to protect a wide range of crops from various herbicides. Compared to other safeners like cloquintocet-mexyl and cyprosulfamide, this compound-diethyl has a broader spectrum of activity and is effective in both pre- and post-emergence applications .

Biologische Aktivität

Mefenpyr, specifically in its diethyl form, is primarily recognized as a safener used in conjunction with herbicides, particularly those inhibiting acetolactate synthase (ALS). Its biological activity is significant in enhancing crop tolerance to herbicides while mitigating potential phytotoxic effects. This article provides a detailed examination of the biological activity of this compound, including its mechanisms of action, effects on metabolic processes, and implications for agricultural practices.

1. Herbicide Safening:

this compound-diethyl functions as a safener by enhancing the detoxification processes in plants exposed to herbicides. It achieves this by:

- Increasing ALS Activity: Studies have shown that this compound-diethyl promotes the activity of ALS enzymes, which are crucial for amino acid synthesis in plants. This increase helps in the regulation of herbicide detoxification pathways .

- Enhancing Metabolic Processes: The compound stimulates various metabolic processes that contribute to stress responses in plants. This includes the upregulation of cytochrome P450 enzymes and glutathione S-transferases (GST), which play vital roles in detoxifying harmful compounds .

2. Impact on Weed Resistance:

this compound-diethyl has been observed to affect the sensitivity of certain weed species to ALS-inhibiting herbicides. For instance, its application significantly increased the growth response (GR50) of Tausch's goatgrass (Aegilops tauschii) and wheat to mesosulfuron-methyl by 7.81 and 7.01 times, respectively. This indicates a potential risk for developing herbicide resistance among weed populations when used excessively .

Case Studies and Experimental Data

Several studies have documented the biological activity of this compound-diethyl:

- Study on Wheat and Goatgrass: In a controlled experiment, wheat seeds were dressed with this compound-diethyl before applying mesosulfuron-methyl. The results indicated a significant reduction in herbicide sensitivity due to enhanced ALS activity and increased GST and CYP450 content over time (Table 1) .

| Treatment | GR50 (Wheat) | GR50 (Goatgrass) | ALS Activity Increase |

|---|---|---|---|

| Control | 1.00 | 1.00 | Baseline |

| This compound | 21.80 | 7.81 | Significant Increase |

- Metabolic Pathway Analysis: Metabolism studies revealed that this compound-diethyl is rapidly absorbed and predominantly excreted via urine and feces within 24 hours post-exposure, indicating efficient detoxification mechanisms . The metabolic pathway involves hydrolysis and subsequent aromatization of the pyrazoline ring, leading to the formation of multiple metabolites .

Toxicological Profile

This compound-diethyl has been evaluated for its toxicological effects across various studies:

- Developmental Toxicity: While no reproductive toxicity was observed in rats, developmental toxicity was noted in rabbits at certain doses . The compound did not exhibit carcinogenic potential or neurotoxic effects, suggesting a favorable safety profile for agricultural use.

- Acute Toxicity: The compound demonstrates low acute toxicity through oral, dermal, and inhalation routes, further supporting its safety as a herbicide safener .

Eigenschaften

IUPAC Name |

1-(2,4-dichlorophenyl)-5-methyl-4H-pyrazole-3,5-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2N2O4/c1-12(11(19)20)5-8(10(17)18)15-16(12)9-3-2-6(13)4-7(9)14/h2-4H,5H2,1H3,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEJNEDVTJPXRSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=NN1C2=C(C=C(C=C2)Cl)Cl)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10869847 | |

| Record name | 1-(2,4-Dichlorophenyl)-5-methyl-4,5-dihydro-1H-pyrazole-3,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10869847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135591-00-3 | |

| Record name | Mefenpyr | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135591-00-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mefenpyr [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135591003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2,4-Dichlorophenyl)-5-methyl-4,5-dihydro-1H-pyrazole-3,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10869847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MEFENPYR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H89W79622K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.